molecular formula C20H15Cl2NO5 B2919800 (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 622794-97-2

(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2919800
CAS No.: 622794-97-2
M. Wt: 420.24
InChI Key: RAXPTKLKBZLPKT-ZDLGFXPLSA-N
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Description

(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate typically involves multiple steps, starting with the preparation of the core benzofuran structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and maximize efficiency, ensuring that the compound can be produced cost-effectively for commercial use.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule and the specific reagents used.

Common Reagents and Conditions: Common reagents for these reactions might include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. The reaction conditions would vary depending on the desired outcome, with temperature and solvent choice playing crucial roles.

Major Products Formed: The major products formed from these reactions could include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups are introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme interactions or as a probe to investigate cellular processes. Its ability to bind to specific molecular targets can provide insights into biological mechanisms.

Medicine: In the field of medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, with modifications to its structure aimed at enhancing its efficacy and reducing side effects.

Industry: In industry, the compound could be utilized in the development of new materials or as a component in chemical formulations. Its properties may be harnessed to improve the performance of various products.

Mechanism of Action

The mechanism by which (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can trigger signaling pathways that lead to the desired biological or chemical outcomes. The exact pathways and targets would depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds include:

  • (Z)-2-(2,3-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

  • (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-yl morpholine-4-carboxylate

Uniqueness: What sets (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate apart from its similar compounds is its specific arrangement of chlorine atoms and the position of the morpholine-4-carboxylate group. These structural differences can significantly impact its reactivity and biological activity, making it a unique and valuable compound in scientific research.

Properties

IUPAC Name

[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO5/c21-15-4-1-12(9-16(15)22)10-18-19(24)14-3-2-13(11-17(14)28-18)27-20(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXPTKLKBZLPKT-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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